5,6-Dihydroimidazo[1,5-a]pyridin-7(8H)-one
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Overview
Description
5,6-Dihydroimidazo[1,5-a]pyridin-7(8H)-one is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their unique chemical structure, which combines an imidazole ring fused to a pyridine ring. This structural motif imparts significant versatility and potential for various applications in materials science, pharmaceuticals, and other fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroimidazo[1,5-a]pyridin-7(8H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with α-haloketones, followed by cyclization under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroimidazo[1,5-a]pyridin-7(8H)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound to its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces reduced derivatives .
Scientific Research Applications
5,6-Dihydroimidazo[1,5-a]pyridin-7(8H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of 5,6-Dihydroimidazo[1,5-a]pyridin-7(8H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features but different reactivity and applications.
Imidazo[1,5-a]pyrazine: Shares the imidazo core but has a pyrazine ring instead of a pyridine ring, leading to distinct chemical properties.
Uniqueness
5,6-Dihydroimidazo[1,5-a]pyridin-7(8H)-one is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness makes it particularly valuable in applications requiring specific optical or biological characteristics .
Properties
Molecular Formula |
C7H8N2O |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
6,8-dihydro-5H-imidazo[1,5-a]pyridin-7-one |
InChI |
InChI=1S/C7H8N2O/c10-7-1-2-9-5-8-4-6(9)3-7/h4-5H,1-3H2 |
InChI Key |
BHURBYBYVGTCMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=NC=C2CC1=O |
Origin of Product |
United States |
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